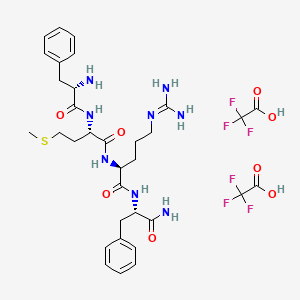

Phe-Met-Arg-Phe amide trifluoroacetate

Übersicht

Beschreibung

Phe-Met-Arg-Phe amide (trifluoroacetate) is a neuropeptide known for its ability to activate potassium currents in peptidergic neurons. It has a molecular formula of C33H44F6N8O8S and a molecular weight of 826.81 g/mol . This compound is significant in neurophysiological studies due to its role in modulating ion channels and influencing various biological processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Phe-Met-Arg-Phe amide (trifluoroacetate) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

Deprotection: The temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

Cleavage: The final peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of Phe-Met-Arg-Phe amide (trifluoroacetate) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and yield. The purification process involves high-performance liquid chromatography (HPLC) to ensure high purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Phe-Met-Arg-Phe-Amid (Trifluoracetat) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann am Methioninrest auftreten, was zur Bildung von Methioninsulfoxid führt.

Reduktion: Reduktionsreaktionen können die Oxidation von Methionin umkehren.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder andere Reduktionsmittel.

Substitution: Aminosäurederivate und Kupplungsgruppen.

Hauptprodukte:

Oxidation: Peptide, die Methioninsulfoxid enthalten.

Reduktion: Wiederhergestellte Peptide, die Methionin enthalten.

Substitution: Peptidanaloga mit modifizierten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

Phe-Met-Arg-Phe-Amid (Trifluoracetat) hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid in Studien zur Peptidsynthese und -modifikation verwendet.

Biologie: Wird auf seine Rolle bei der Modulation von Ionenkanälen und der Neurotransmitterfreisetzung untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Regulierung der Hormonausschüttung und der Beeinflussung von Stoffwechselprozessen untersucht.

Industrie: Wird bei der Entwicklung von peptidbasierten Medikamenten und diagnostischen Werkzeugen eingesetzt.

5. Wirkmechanismus

Phe-Met-Arg-Phe-Amid (Trifluoracetat) übt seine Wirkungen aus, indem es an bestimmte Ionenkanäle bindet, insbesondere an Kaliumkanäle. Diese Bindung aktiviert die Kanäle über einen kombinierten spannungs- und rezeptorabhängigen Gating-Mechanismus. Die Aktivierung dieser Kanäle beeinflusst die elektrische Aktivität von Neuronen und moduliert die Neurotransmitterfreisetzung und andere physiologische Prozesse .

Ähnliche Verbindungen:

Phe-Met-Arg-Phe-Amid (Acetat): Ähnliche Struktur, aber anderes Gegenion.

Phe-Met-Arg-Phe-Amid: Ohne Gegenion.

Andere Neuropeptide: Wie Substanz P und Neuropeptid Y.

Einzigartigkeit: Phe-Met-Arg-Phe-Amid (Trifluoracetat) ist einzigartig aufgrund seiner spezifischen Aktivierung von Kaliumströmen in peptidergen Neuronen und seines kombinierten spannungs- und rezeptorabhängigen Gating-Mechanismus. Dies macht es zu einem wertvollen Werkzeug in der neurophysiologischen Forschung .

Wirkmechanismus

Phe-Met-Arg-Phe amide (trifluoroacetate) exerts its effects by binding to specific ion channels, particularly potassium channels. This binding activates the channels through a combined voltage- and receptor-dependent gating mechanism. The activation of these channels influences the electrical activity of neurons, modulating neurotransmitter release and other physiological processes .

Vergleich Mit ähnlichen Verbindungen

Phe-Met-Arg-Phe amide (acetate): Similar structure but different counterion.

Phe-Met-Arg-Phe amide: Without any counterion.

Other neuropeptides: Such as Substance P and Neuropeptide Y.

Uniqueness: Phe-Met-Arg-Phe amide (trifluoroacetate) is unique due to its specific activation of potassium currents in peptidergic neurons and its combined voltage- and receptor-dependent gating mechanism. This makes it a valuable tool in neurophysiological research .

Eigenschaften

IUPAC Name |

(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N8O4S.2C2HF3O2/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20;2*3-2(4,5)1(6)7/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34);2*(H,6,7)/t21-,22-,23-,24-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVODPBULIXCTET-PAHQJZCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44F6N8O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

826.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

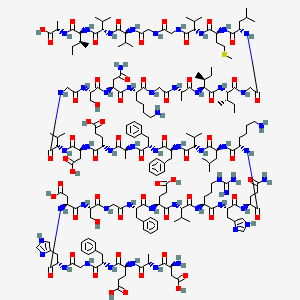

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

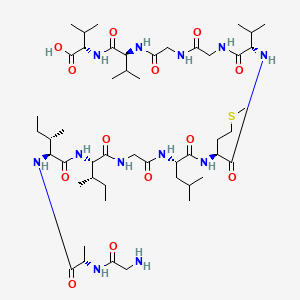

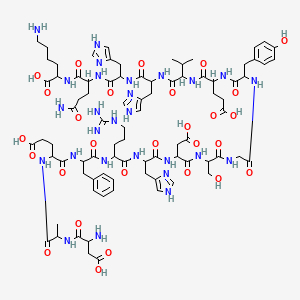

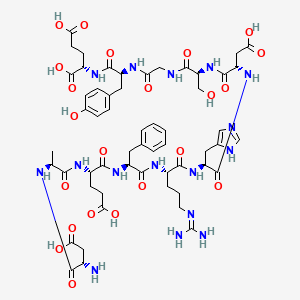

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.